2-(2-Chlorophenyl)-4-methyl-3-oxopentanenitrile
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Overview
Description
2-(2-Chlorophenyl)-4-methyl-3-oxopentanenitrile is an organic compound characterized by the presence of a chlorophenyl group, a nitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4-methyl-3-oxopentanenitrile typically involves the reaction of 2-chlorobenzonitrile with appropriate reagents under controlled conditions. One common method involves the use of Grignard reagents, where 2-chlorobenzonitrile reacts with a Grignard reagent to form the desired product . The reaction conditions often include the use of solvents such as diethyl ether or tetrahydrofuran, and the reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4-methyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group or reduce the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-Chlorophenyl)-4-methyl-3-oxopentanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may have biological activity and can be used in the development of new drugs or as biochemical probes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4-methyl-3-oxopentanenitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzonitrile: A precursor in the synthesis of 2-(2-Chlorophenyl)-4-methyl-3-oxopentanenitrile.
4-Methyl-3-oxopentanenitrile: A structurally related compound with similar functional groups.
2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one: Another compound with a chlorophenyl group, used in different applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H12ClNO |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-3-oxopentanenitrile |
InChI |
InChI=1S/C12H12ClNO/c1-8(2)12(15)10(7-14)9-5-3-4-6-11(9)13/h3-6,8,10H,1-2H3 |
InChI Key |
SSNKLARRLWEQDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C#N)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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